N,3-Dimethyl-3,4-dihydrocytidine

Description

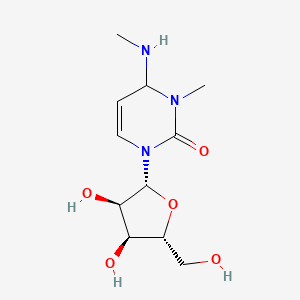

N,3-Dimethyl-3,4-dihydrocytidine is a modified nucleoside characterized by a partially saturated pyrimidine ring (3,4-dihydrocytidine backbone) with methyl substitutions at the N (amino) and 3 positions.

Properties

CAS No. |

52980-85-5 |

|---|---|

Molecular Formula |

C11H19N3O5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-(methylamino)-4H-pyrimidin-2-one |

InChI |

InChI=1S/C11H19N3O5/c1-12-7-3-4-14(11(18)13(7)2)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,12,15-17H,5H2,1-2H3/t6-,7?,8-,9-,10-/m1/s1 |

InChI Key |

UGMOZCNKWJTKFJ-HXURKHJASA-N |

Isomeric SMILES |

CNC1C=CN(C(=O)N1C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CNC1C=CN(C(=O)N1C)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the reaction of cytidine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in alcohol or ether solvents.

Substitution: Nucleophiles such as halides or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds. Substitution reactions result in the formation of various substituted nucleoside analogs.

Scientific Research Applications

N,3-Dimethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

Biology: Studied for its potential role in modulating gene expression and RNA function.

Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

Industry: Utilized in the development of nucleoside-based pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-3,4-dihydrocytidine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The methyl groups may hinder the proper base pairing and replication processes, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The compound may also interact with specific enzymes and molecular pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Core Structural Features

The dihydrocytidine or dihydropyridine moiety is a common feature among analogues, conferring reduced aromaticity and altered electronic properties. Key comparisons include:

Physicochemical Properties

Limited data for this compound necessitates extrapolation from analogues:

- Stability : The dihydrocytidine core may confer lower thermal stability compared to aromatic counterparts like Nifedipine, which retains rigidity due to its nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.